molecular formula C23H19N7O5 B10918779 N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10918779
M. Wt: 473.4 g/mol
InChI Key: HAMOXNBEUIMKJG-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents used in this step include hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

    Final Coupling Step: The final step involves coupling the morpholinylcarbonylphenyl group with the triazolopyrimidine core, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: Its derivatives are explored for use in the development of new industrial chemicals and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The triazolopyrimidine core is crucial for its binding affinity, while the morpholine and nitrophenyl groups contribute to its specificity and potency. The exact pathways and targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylcarbonyl)phenyl]-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxamide
  • N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The position of the nitrophenyl group and the presence of the morpholine ring contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N7O5

Molecular Weight

473.4 g/mol

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H19N7O5/c31-21(26-17-6-4-15(5-7-17)22(32)28-8-10-35-11-9-28)20-13-19(27-23-24-14-25-29(20)23)16-2-1-3-18(12-16)30(33)34/h1-7,12-14H,8-11H2,(H,26,31)

InChI Key

HAMOXNBEUIMKJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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